5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Description
Properties
IUPAC Name |
7-sulfanylidene-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1,8,11-trien-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS2/c12-5-3-11-6(9-5)4-1-2-14-7(4)10-8(11)13/h1-2H,3H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYYHTYQUIYTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CSC3=NC(=S)N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[4+2] Cyclocondensation of 1,4-Binucleophiles and Electrophiles
A prominent method involves [4+2] cyclocondensation between 1,4-binucleophiles (e.g., o-amino nitriles or esters) and electrophilic reagents such as 2-isothiocyanatoacetate. For example:
- Reaction Protocol : 2-Amino-4,5-dimethylfuran-3-carbonitrile reacts with ethyl 2-isothiocyanatoacetate under reflux in ethanol, yielding 8,9-dimethyl-5-thioxo-5,6-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one. Adapting this to thiophene systems requires substituting the furan precursor with a thiophene analog.
- Key Parameters :
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction constructs the thieno[3,2-e] fragment via a three-component condensation of ketones, malononitrile, and sulfur.
- Example : Pyranone reacts with malononitrile and sulfur in the presence of triethylamine, forming 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-cyanonitrile. Subsequent functionalization introduces the imidazo[1,2-c]pyrimidinone moiety.
- Optimization : Microwave irradiation reduces reaction time from hours to minutes (e.g., 15 min at 150 W).
Dimroth Rearrangement for Imidazo Ring Construction
Mechanism and Applications
The Dimroth rearrangement reorganizes heterocyclic systems, enabling the formation of imidazo[1,2-c]pyrimidinones from N-substituted intermediates.
- Protocol : N'-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide undergoes Dimroth rearrangement with substituted anilines in acetic acid, yielding thieno-imidazopyrimidinones.
- Conditions :
Microwave-Assisted Synthesis
Advantages in Fused Heterocycle Synthesis
Microwave irradiation enhances reaction efficiency for multi-step syntheses. For instance, Al₂O₃-catalyzed cyclization under solvent-free conditions achieves 70% yield in 10 minutes for imidazo[1,2-a]pyrimidines. Adapting this to the target compound could involve:
- Substrate : 2-Bromothiophen-3-yl ketone and 2-aminopyrimidine
- Catalyst : Basic Al₂O₃ (0.5–1.5 equiv)
- Yield Optimization : 67–70%
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Sulfur Incorporation and Byproduct Formation
The thioxo group originates from sulfur reagents (e.g., S₈) or thiocyanate derivatives. Common side reactions include:
- Oxidation of Thiols : Thiol intermediates may oxidize to disulfides, requiring inert atmospheres.
- Ring-Opening Hydrolysis : Acidic conditions can hydrolyze the thieno ring, necessitating pH control.
Scalability and Industrial Relevance
Solvent-Free and Green Chemistry Approaches
Recent advances emphasize solvent-free protocols to minimize waste. For example, Al₂O₃-mediated reactions eliminate the need for toxic solvents, aligning with green chemistry principles.
Continuous Flow Synthesis
Pilot studies suggest that continuous flow systems could enhance the scalability of cyclocondensation steps, reducing reaction times by 50% compared to batch processes.
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The exocyclic sulfur atom at position 5 undergoes alkylation with methyl iodide in the presence of sodium methoxide. This forms 5-(methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (107) .
Characterization:
- IR (KBr): 1680 cm⁻¹ (C=O), 1120 cm⁻¹ (C=S).
- ¹H NMR (DMSO-d₆): δ 2.71 (s, S-CH₃), 7.32 (s, NH, exchangeable with D₂O) .
Condensation with Aromatic Aldehydes
Heating 5-thioxo derivatives with aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) at 180°C leads to cyclized thienotriazolopyrimidines. This reaction eliminates water and forms a fused imidazole ring .
Example Reaction:
| Aldehyde | Product | Yield |
|---|---|---|
| 4-Nitrobenzaldehyde | 5-Thioxo-2-(4-nitrophenyl)-imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one | 72% |
Spectroscopic Data:
Oxidative Cyclization
Treatment with chloranil in acetic acid induces oxidative cyclization. For instance, hydrazones derived from 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one (10) undergo Dimroth rearrangement to form triazolo[1,5-c]pyrimidines (6a–j) .
Mechanistic Insight:
- The reaction proceeds via intramolecular nucleophilic attack, forming a six-membered transition state.
- Yields range from 52% to 65% depending on substituents .
Interaction with Diamines
Reactions with aliphatic or aromatic diamines (e.g., 1,2-phenylenediamine) produce fused pyrimido-benzimidazole systems. For example:
Conditions:
- Solvent: Methanol, ambient temperature.
- Time: 8–10 hours.
Phosphonylation
The thioxo group reacts with phosphorus reagents. For instance, treatment with triethyl phosphite under microwave irradiation yields phosphorylated derivatives, enhancing bioactivity .
Example:
| Reagent | Product | Yield |
|---|---|---|
| Triethyl phosphite | 5-(Diethoxyphosphorylthio)-imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one | 58% |
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology
Exhibits antimicrobial properties against a variety of bacterial and fungal strains.
Potential as an anticancer agent due to its ability to disrupt cellular proliferation pathways.
Medicine
Investigated for its role in inhibiting enzymes related to metabolic diseases.
Acts as a scaffold for developing drugs targeting neurological disorders.
Industry
Utilized in the development of specialty chemicals with unique properties for materials science.
Mechanism of Action
The biological activity of 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one primarily revolves around its interaction with various molecular targets, including enzymes and receptors:
Molecular Targets and Pathways
Enzyme Inhibition: : It acts as an inhibitor of kinases and proteases, crucial for disease pathology in cancer and metabolic disorders.
Receptor Binding: : Binds to specific receptors, modulating signal transduction pathways that influence cellular behavior.
Comparison with Similar Compounds
Key Observations :
- Fused Ring Systems: Replacement of thieno with furo rings (e.g., compound 24) reduces planarity and alters π-stacking capabilities, impacting solubility and bioactivity .
- Substituent Effects : Bulky groups like 8,9-diphenyl (compound 152) enhance antifungal activity but may reduce membrane permeability .
Biological Activity
5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a thieno-pyrimidine core structure, which is known for its pharmacological significance.
Synthesis Methods
Various synthetic routes have been reported for the preparation of thioxopyrimidine derivatives. Notably, methods involving heterocyclization processes have been widely employed. For instance, the interaction of substituted amines with isothiocyanates has been shown to yield thioxopyrimidine derivatives efficiently .
Antimicrobial Activity
Research indicates that thioxopyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds derived from similar thienopyrimidine scaffolds have demonstrated activity against various bacterial strains and fungi. A study highlighted the antimicrobial activity of 2-thiopyrimidine derivatives against pathogenic microorganisms .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of thioxopyrimidine compounds has been evaluated in several studies. One notable compound demonstrated an anti-inflammatory effect of 37.4% at a dosage of 100 mg/kg in animal models . Additionally, analgesic activity was observed with some derivatives showing up to 75% efficacy at the same dosage.
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro studies. The compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these activities were found to be promising, indicating potential for further development as an anticancer agent .
Enzyme Inhibition
Inhibition of key enzymes involved in cancer progression and inflammation has also been a focus of research. For instance, some thioxopyrimidine derivatives were found to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . This suggests a mechanism through which these compounds could exert their anticancer effects.
Study on Cytotoxicity
A comprehensive study assessed the cytotoxicity of various thienopyrimidine derivatives using the BALB 3T3 cell line. The results indicated that while some compounds were non-toxic at certain concentrations, others displayed significant cytotoxic effects . The findings are summarized in the following table:
| Compound | IC50 (µg/mL) | Cell Line | Effect |
|---|---|---|---|
| Compound A | 13.42 | MCF-7 | Cytotoxic |
| Compound B | 28.89 | MDA-MB-231 | Moderate |
| Compound C | >4000 | BALB 3T3 | Non-toxic |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of thioxopyrimidine derivatives with target proteins involved in cancer and inflammation pathways. These studies suggest that modifications to the chemical structure can enhance biological activity and selectivity towards specific targets .
Q & A
Q. What are the common synthetic routes for preparing 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one?
The compound is typically synthesized via cyclocondensation reactions involving 2-isothiocyanatoacetate (as an electrophilic reagent) and o-amino nitriles or esters. For instance, interactions between 2-isothiocyanatoacetate and 2-amino-4,5-dimethylfuran-3-carbonitrile yield fused pyrimidine-imidazole derivatives through cyclization. Solvents like ethanol or dimethyl sulfoxide are critical for facilitating these reactions, and pH/temperature control ensures high yields .
Q. How is the purity of this compound validated after synthesis?
Purification techniques include recrystallization (e.g., using ethanol/dioxane mixtures) and chromatography (e.g., silica gel column chromatography). Structural validation relies on spectroscopic methods: IR confirms functional groups (e.g., C=O, C=S), while H NMR and C NMR verify regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) is used for molecular weight confirmation .
Q. What biological activities have been reported for this compound?
Derivatives of this scaffold exhibit antimicrobial, antifungal, and anticancer activities. For example, 5-methylsulfanyl analogs show significant inhibition against Gram-positive bacteria and fungi. The thioxo group enhances electrophilic reactivity, contributing to interactions with microbial enzymes or DNA .
Advanced Research Questions
Q. How do substituents at the 5- and 6-positions influence biological activity?
Substituents like methylsulfanyl or aryl groups modulate lipophilicity and electronic effects, impacting target binding. For instance, 8,9-diphenyl derivatives exhibit enhanced anticancer activity due to π-π stacking with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 5-position improve antimicrobial potency .
Q. What are the challenges in optimizing multi-step syntheses for this compound?
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. For example, the use of Dess-Martin periodinane (DMP) improves oxidation efficiency in intermediate steps, while sodium cyanoborohydride ensures selective reductive amination. Solvent choice (e.g., dry methanol under argon) and catalyst selection (e.g., Lewis acids) are critical for yield optimization .
Q. How can computational methods aid in studying its mechanism of action?
Molecular docking (e.g., using GLIDE software) predicts binding modes with targets like COX-2 or dihydrofolate reductase. Density functional theory (DFT) calculations assess electronic properties, such as HOMO-LUMO gaps, to explain reactivity. MD simulations evaluate stability in enzyme active sites, guiding rational drug design .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in activity (e.g., varying IC values) may arise from differences in assay conditions (e.g., cell lines, pH). Meta-analyses comparing logP, solubility, and protein-binding data help reconcile results. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity .
Q. How is dihydrofolate reductase (DHFR) inhibition studied for this compound?
Competitive inhibition assays measure IC values against purified DHFR using NADPH oxidation monitoring. Crystallography (e.g., X-ray) identifies key interactions, such as hydrogen bonding with Asp27 or hydrophobic contacts with Phe31. Analogues with 2-aminopyrimidine motifs show enhanced binding affinity .
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of thioxo groups .
- Biological Assays : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing to ensure reproducibility .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate structural descriptors with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
